N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as EFDP or 4'-fluoro-4-hydroxybenzylpiperidine-4-carboxamide, is a chemical compound that belongs to the piperidine class of compounds. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mechanism of Action
N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide are primarily related to its ability to increase dopamine signaling. Some of the key effects of N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide include:
1. Increased locomotor activity: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to increase locomotor activity in animals by increasing dopamine signaling.
2. Reinforcing effects: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have reinforcing effects in animals, indicating its potential for abuse.
3. Antidepressant effects: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression.
4. Antipsychotic effects: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
Some of the advantages of using N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments include:
1. Potent and selective: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is a potent and selective inhibitor of DAT, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
2. Well-characterized: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been well-characterized in terms of its pharmacological properties, making it a reliable tool for scientific research.
3. Availability: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is readily available from commercial sources, making it easy to obtain for lab experiments.
Some of the limitations of using N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments include:
1. Potential for abuse: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has reinforcing effects in animals, indicating its potential for abuse.
2. Limited selectivity: While N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is selective for DAT, it may also interact with other neurotransmitter transporters, leading to off-target effects.
3. Lack of human data: While N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in animal models, there is limited data on its effects in humans.
Future Directions
There are several future directions for research on N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, including:
1. Development of new treatments for addiction: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has shown promise as a potential treatment for drug addiction, and further research is needed to develop new treatments based on this compound.
2. Development of new treatments for depression: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also shown promise as a potential treatment for depression, and further research is needed to develop new treatments based on this compound.
3. Development of new treatments for Parkinson's disease: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to develop new treatments based on this compound.
4. Development of new treatments for schizophrenia: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have antipsychotic effects in animal models of schizophrenia, and further research is needed to develop new treatments based on this compound.
In conclusion, N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is a potent and selective inhibitor of the dopamine transporter that has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. While N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has several advantages as a research tool, it also has limitations and potential for abuse. Future research on N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide may lead to the development of new treatments for addiction, depression, Parkinson's disease, and schizophrenia.
Scientific Research Applications
N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes. Some of the key areas of research where N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been used include:
1. Addiction: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been used to study the role of dopamine in addiction and to develop new treatments for drug addiction.
2. Parkinson's disease: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been used to study the role of dopamine in Parkinson's disease and to develop new treatments for this condition.
3. Depression: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been used to study the role of dopamine in depression and to develop new treatments for this condition.
4. Schizophrenia: N-(1-ethylpropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been used to study the role of dopamine in schizophrenia and to develop new treatments for this condition.
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-pentan-3-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-3-16(4-2)20-17(22)13-9-11-21(12-10-13)18(23)14-5-7-15(19)8-6-14/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZIXQJUFHMPKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.